molecular formula C9H15NO3 B14182737 Methyl 3-ethyl-2-formamidopent-2-enoate CAS No. 872607-77-7

Methyl 3-ethyl-2-formamidopent-2-enoate

Cat. No.: B14182737
CAS No.: 872607-77-7
M. Wt: 185.22 g/mol
InChI Key: LTSGPICJYPEMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethyl-2-formamidopent-2-enoate is an α,β-unsaturated ester derivative featuring a formamido (-NHCHO) substituent at the C2 position and an ethyl group at C3. This compound is notable for its role as a precursor in heterocyclic synthesis, particularly in the preparation of imidazole derivatives such as methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. Its synthesis involves cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate under acidic conditions (e.g., polyphosphoric acid, PPA) at elevated temperatures . The conjugated enoate system and electron-withdrawing formamido group contribute to its reactivity in cyclization and nucleophilic addition reactions, making it valuable in medicinal and organic chemistry.

Properties

CAS No.

872607-77-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-ethyl-2-formamidopent-2-enoate

InChI

InChI=1S/C9H15NO3/c1-4-7(5-2)8(10-6-11)9(12)13-3/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

LTSGPICJYPEMID-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)NC=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-formamidopent-2-enoate typically involves the reaction of 3-ethyl-2-pentenoic acid with methyl formate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-formamidopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters with different substituents.

Scientific Research Applications

Methyl 3-ethyl-2-formamidopent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-formamidopent-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The ester and amide groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃)
  • Key Features : Contains a phenyl substituent at C2 and an acetyl group instead of a formamido moiety.
  • Applications: Widely used as a precursor for phenyl-substituted heterocycles and in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Methyl Shikimate (C₈H₁₂O₅)
  • Key Features : A cyclic ester with hydroxyl and carboxyl groups, derived from shikimic acid.
  • Reactivity: The rigid cyclohexene structure limits conjugation compared to the linear enoate system of Methyl 3-ethyl-2-formamidopent-2-enoate.
  • Applications: Intermediate in the biosynthesis of aromatic amino acids and antiviral agents (e.g., oseltamivir) .
Methyl Palmitate (C₁₇H₃₄O₂)
  • Key Features : A saturated fatty acid methyl ester with a long aliphatic chain.
  • Reactivity : Lunsaturation and functional groups, resulting in inertness under standard cyclization conditions.
  • Applications : Biodiesel component and surfactant precursor .

Functional Group Analysis

Compound Functional Groups Key Reactivity
This compound Enoate, formamido, ethyl Cyclization (imidazole formation), nucleophilic additions
Ethyl 2-phenylacetoacetate β-ketoester, phenyl Claisen condensations, ketone alkylation
Methyl Shikimate Cyclic ester, hydroxyl, carboxyl Enzymatic transformations, glycosylation
Methyl Palmitate Saturated ester Transesterification, hydrolysis

Research Findings and Trends

  • Reactivity Differences: The formamido group in this compound enhances hydrogen-bonding interactions, influencing crystal packing and supramolecular assembly compared to non-polar analogues like methyl palmitate .
  • Spectroscopic Signatures: NMR and FTIR spectra of methyl shikimate () highlight distinct carbonyl (C=O) and hydroxyl (O-H) peaks absent in this compound, which instead shows formamido N-H stretches (~3300 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.